Advanced Chemical Profiling and Synthetic Orthogonality of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Advanced Chemical Profiling and Synthetic Orthogonality of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, halogenated heterocyclic building blocks are critical for exploring complex structure-activity relationships (SAR). 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a highly specialized, di-halogenated 6-azaindole derivative. By strategically positioning an iodine atom at the electron-rich C-3 position and a bromine atom at the electron-deficient C-7 position, this molecule offers perfect synthetic orthogonality. This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, self-validating synthesis protocols, and pharmacological applications of this essential scaffold.
Structural and Physicochemical Profiling
The core of the molecule is 1H-pyrrolo[2,3-c]pyridine (6-azaindole), where the pyridine nitrogen is located at position 6. The dual halogenation provides distinct steric and electronic environments that dictate the molecule's behavior in cross-coupling reactions and biological binding pockets.
Table 1: Quantitative Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
| CAS Registry Number | 1190318-20-7[1],[2] |
| Precursor CAS Number | 165669-35-2 (7-bromo-1H-pyrrolo[2,3-c]pyridine)[3] |
| Molecular Formula | C₇H₄BrIN₂[2] |
| Molecular Weight | 322.93 g/mol [2] |
| Core Scaffold | 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)[4] |
| Halogen Substitution Sites | C-7 (Bromine), C-3 (Iodine) |
| Predicted Reactivity (Oxidative Addition) | C-3 (Iodine) > C-7 (Bromine) |
Mechanistic Chemistry: Orthogonal Reactivity
The 1H-pyrrolo[2,3-c]pyridine scaffold features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring[4]. The C-3 position exhibits the highest electron density, making it the primary site for electrophilic aromatic substitution (SEAr)[4]. Conversely, the C-7 position is adjacent to the pyridine nitrogen (N-6). This proximity exerts a strong inductive electron-withdrawing effect, highly activating the C-7 carbon toward nucleophilic attack and transition-metal-catalyzed cross-coupling.
The presence of both C-3 Iodine and C-7 Bromine creates a highly predictable, orthogonal synthetic handle. The carbon-iodine (C-I) bond dissociation energy (~234 kJ/mol) is significantly lower than that of the carbon-bromine (C-Br) bond (~280 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C-3 iodine much faster than at the C-7 bromine. This kinetic differential allows chemists to perform sequential, site-selective couplings (e.g., Suzuki-Miyaura or Sonogashira) without the need for intermediate protecting groups.
Fig 1: Orthogonal cross-coupling reactivity map for di-halogenated 6-azaindoles.
Self-Validating Experimental Protocol: Regioselective C-3 Iodination
To synthesize 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the precursor 7-bromo-1H-pyrrolo[2,3-c]pyridine is subjected to regioselective electrophilic iodination. The following protocol is engineered as a self-validating system to ensure maximum yield and purity[5].
-
Step 1: Substrate Dissolution. Dissolve 7-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the iodinating agent. DMF provides excellent solvation for the polar azaindole core, ensuring homogeneous reactivity.
-
-
Step 2: Base Activation. Add Potassium Hydroxide (KOH, 0.5 equiv) and stir for 30 minutes at room temperature[5].
-
Causality: The mild base slightly polarizes the pyrrole N-H bond, increasing the nucleophilicity of the C-3 position and accelerating the SEAr mechanism without causing core degradation.
-
-
Step 3: Electrophile Addition. Shield the reaction flask from ambient light using aluminum foil. Cool to 0 °C and add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise[5].
-
Causality: NIS is light-sensitive and can homolytically cleave to form iodine radicals. Shielding the flask ensures the reaction proceeds strictly via the desired ionic SEAr pathway (I⁺ generation). The low temperature suppresses off-target halogenation.
-
-
Step 4: Reaction Monitoring (The Validation Checkpoint). Allow the reaction to warm to room temperature and stir for 2–15 hours[5]. Monitor the progression via LC-MS.
-
Causality & Validation: The disappearance of the starting material mass (m/z ~197) and the appearance of the product mass (m/z ~323) provides real-time, self-validating proof of successful electrophilic conversion before proceeding to workup.
-
-
Step 5: Quenching and Workup. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine or molecular iodine into highly water-soluble iodide ions (I⁻), preventing product contamination and oxidative degradation during isolation.
-
-
Step 6: Isolation. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
Applications in Targeted Therapeutics
Azaindoles are highly privileged bioisosteres of indoles and purines. The additional nitrogen in the pyridine ring provides a critical hydrogen bond acceptor. This feature is heavily exploited in the design of kinase inhibitors (e.g., targeting MLK3[6]) and epigenetic modulators.
Specifically, the pyrrolo[2,3-c]pyridine (6-azaindole) core is a foundational scaffold in the development of selective Bromodomain and Extra-Terminal motif (BET) inhibitors. For example, the clinical compound ABBV-744 utilizes a highly substituted pyrrolo[2,3-c]pyridine core to achieve >100-fold selectivity for the BD2 domain of BRD4 over BD1[7]. The 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine building block allows medicinal chemists to rapidly synthesize such complex architectures by sequentially functionalizing the C-3 and C-7 positions to optimize target affinity and pharmacokinetic properties.
Fig 2: Mechanism of action for pyrrolo[2,3-c]pyridine-based BET bromodomain inhibitors.
References
-
iChemical. "7-Bromo-1H-pyrrolo[2,3-c]pyridine, CAS No. 165669-35-2 - iChemical". [Link]
-
Sheppard, G. S., et al. (2020). "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain". Journal of Medicinal Chemistry, 63(10), 5585-5623.[Link]
-
Naidu, B. N., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity". ACS Omega, 8(9), 8758-8772.[Link]
-
Goodfellow, V. S., et al. (2015). "Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3". Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5229.[Link]
Sources
- 1. 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | CAS:1190318-20-7 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 2. 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. 7-Bromo-1H-pyrrolo[2,3-c]pyridine, CAS No. 165669-35-2 - iChemical [ichemical.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
